molecular formula C21H26ClN5O B584652 4-Ethyl trazodone CAS No. 1346599-35-6

4-Ethyl trazodone

Cat. No.: B584652
CAS No.: 1346599-35-6
M. Wt: 399.923
InChI Key: FAKVJGFSBCIPNY-UHFFFAOYSA-N
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Description

4-Ethyl trazodone is a derivative of trazodone, a well-known antidepressant medication. Trazodone is primarily used to treat major depressive disorder, anxiety disorders, and insomnia. It belongs to the class of serotonin receptor antagonists and reuptake inhibitors. The addition of an ethyl group to the trazodone molecule results in this compound, which may exhibit unique pharmacological properties compared to its parent compound.

Mechanism of Action

Target of Action

4-Ethyl trazodone, a derivative of trazodone, primarily targets serotonin receptors, histamine receptors, and alpha-1 adrenergic receptors . These receptors play a crucial role in regulating mood, sleep, and various other physiological processes.

Mode of Action

This compound acts as a serotonin uptake inhibitor, thereby increasing the concentration of serotonin in the synaptic cleft . It also blocks histamine and alpha-1 adrenergic receptors, which contributes to its sedative effects . The compound’s interaction with these targets results in changes in neuronal signaling and neurotransmitter balance, which can alleviate symptoms of depression and anxiety .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates the serotonin pathway by inhibiting the reuptake of serotonin, leading to increased serotonin levels . It also impacts the histaminergic and adrenergic pathways by blocking histamine and alpha-1 adrenergic receptors, respectively . These actions can lead to downstream effects such as improved mood, reduced anxiety, and enhanced sleep .

Result of Action

The molecular and cellular effects of this compound’s action include increased serotonin levels in the synaptic cleft, decreased histamine and adrenergic signaling, and potential changes in neuronal function . These effects can lead to improvements in mood, sleep, and overall mental health .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its pharmacokinetics and pharmacodynamics, potentially leading to drug-drug interactions . Additionally, individual patient characteristics such as age, sex, genetic factors, and overall health status can also affect the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl trazodone involves the introduction of an ethyl group to the trazodone molecule. One common method is the alkylation of trazodone with ethyl halides under basic conditions. The reaction typically involves the use of an organic solvent such as dimethylformamide or dimethyl sulfoxide, and a base such as potassium carbonate or sodium hydride. The reaction is carried out at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process This method involves the continuous mixing of reactants in a flow reactor, which allows for better control over reaction conditions and improved yieldThe final product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl trazodone can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form an aldehyde or carboxylic acid derivative.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

4-Ethyl trazodone has several scientific research applications, including:

Comparison with Similar Compounds

4-Ethyl trazodone can be compared to other similar compounds, such as:

    Trazodone: The parent compound, used primarily as an antidepressant.

    Nefazodone: Another serotonin receptor antagonist and reuptake inhibitor with a similar mechanism of action.

    Mirtazapine: An antidepressant that also acts on serotonin and adrenergic receptors but has a different chemical structure.

Uniqueness: this compound’s unique feature is the presence of the ethyl group, which may alter its pharmacokinetic and pharmacodynamic properties compared to trazodone. This modification can potentially lead to differences in efficacy, side effects, and therapeutic applications .

Properties

IUPAC Name

2-[3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O/c1-2-17-7-8-18(16-19(17)22)25-14-12-24(13-15-25)9-5-11-27-21(28)26-10-4-3-6-20(26)23-27/h3-4,6-8,10,16H,2,5,9,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKVJGFSBCIPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)N2CCN(CC2)CCCN3C(=O)N4C=CC=CC4=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346599-35-6
Record name 4-Ethyl trazodone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346599356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-ETHYL TRAZODONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9352R70E9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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